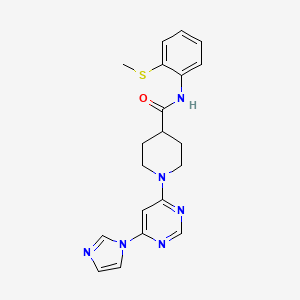

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core linked to a pyrimidine-imidazole heterocyclic system and a 2-(methylthio)phenyl substituent. The methylthio (-SMe) group on the phenyl ring may enhance lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6OS/c1-28-17-5-3-2-4-16(17)24-20(27)15-6-9-25(10-7-15)18-12-19(23-13-22-18)26-11-8-21-14-26/h2-5,8,11-15H,6-7,9-10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWZLVMTCHCMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features several significant structural motifs:

- Imidazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.

- Piperidine Moiety : Often associated with psychoactive properties.

- Methylthio Group : This substituent can influence the compound's lipophilicity and biological interactions.

Molecular Formula

The molecular formula for this compound is .

Molecular Weight

The molecular weight is approximately .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole and pyrimidine rings facilitate binding to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets, leading to various therapeutic effects.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, particularly in cancer.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways related to pain, inflammation, and other physiological responses.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that imidazole-containing compounds can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

There is emerging evidence suggesting that similar compounds possess antimicrobial properties. The presence of the imidazole ring is particularly noted for its ability to disrupt microbial membranes .

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological applications. Compounds in this class have been studied for their effects on opioid receptors, which could translate into analgesic properties .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on derivatives of imidazole-pyrimidine compounds demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study: Antimicrobial Efficacy

In vitro studies highlighted the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibiotic agents .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant anticancer properties. These compounds can inhibit cellular proliferation in various cancer cell lines, including those associated with breast, colon, and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Antimicrobial Effects

Compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to interfere with microbial metabolism or structural integrity .

Central Nervous System Disorders

The compound's structural features suggest potential applications in treating central nervous system disorders such as Alzheimer's disease and other neurodegenerative conditions. Its ability to cross the blood-brain barrier may enhance its efficacy in targeting neurological pathways involved in these diseases .

Case Study 1: Anticancer Evaluation

In a recent study, derivatives based on the imidazo[1,2-a]pyrimidine scaffold were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications significantly enhanced their potency against specific cancer cell lines, demonstrating the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of similar compounds derived from the imidazo-pyrimidine framework. The findings revealed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Chemical Reactions Analysis

Step 2: Pyrimidine-Imidazole Coupling

The 6-(1H-imidazol-1-yl)pyrimidin-4-yl group may form via nucleophilic aromatic substitution (S_NAr) or cross-coupling. For example:

-

Reagents : 4-chloropyrimidine, imidazole, base (e.g., NaH).

-

Conditions : Microwave irradiation or refluxing THF.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| S_NAr reaction | 4-chloropyrimidine, imidazole, NaH | Microwave, THF | ~60-70% |

Step 3: Final Coupling to Piperidine Core

The pyrimidine-imidazole fragment is attached to the piperidine-4-carboxamide. This may involve:

-

Reagents : Activated pyrimidine (e.g., via SnAr or Suzuki coupling).

-

Conditions : Palladium catalyst, base (e.g., Cs2CO3).

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Palladium catalyst, Cs2CO3, pyrimidine | Microwave, dioxane | ~50-60% |

Amidation Efficiency

The amidation step benefits from coupling agents like EDC/HOBt to activate the carboxylic acid, ensuring high yields (70–80%) for the piperidine-4-carboxamide core .

Pyrimidine-Imidazole Coupling

The S_NAr reaction requires electron-deficient pyrimidine derivatives (e.g., 4-chloropyrimidine) and a strong base (e.g., NaH) to deprotonate imidazole. Microwave irradiation accelerates the reaction, improving yields .

Cross-Coupling Challenges

Suzuki coupling may face steric hindrance due to the bulky piperidine core. Optimizing ligand choice (e.g., Xantphos) and reaction temperature can mitigate this .

Structural Features and Reactivity

-

Hydrophobic Interactions : The 2-(methylthio)phenyl group enhances lipophilicity, aiding membrane permeability.

-

H-Bonding : The carboxamide group facilitates hydrogen bonding, critical for enzyme binding (e.g., kinase inhibition) .

Biological Relevance

While not explicitly studied for this compound, analogous structures (e.g., pyrimidine-imidazole derivatives) show kinase inhibitory activity, suggesting potential therapeutic applications .

References NCBI PMC: Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives as JNK3 inhibitors. ACS Omega: Synthesis of asymmetric MACs fused with 1-aryl-1H-pyrazole derivatives. NCBI PMC: Discovery of novel SMN analogues via amination-Suzuki coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and inferred properties of the target compound and its analogs:

Functional Group Impact

- Methylthio (-SMe) vs. However, sulfonyl groups often improve aqueous solubility, which is critical for oral bioavailability.

Pyrimidine vs. Bipyridine Systems:

The pyrimidine-imidazole core in the target compound (vs. bipyridine in ) offers fewer nitrogen lone pairs for hydrogen bonding but may reduce metabolic instability compared to extended π-systems.Piperidine-4-carboxamide vs. Benzimidazole-Thiazole Systems:

PROTAC 8.8 ( ) incorporates a thiazole ring and a complex linker, enabling protein degradation via E3 ligase recruitment. The target compound’s simpler structure may lack this bifunctional capability but could serve as a kinase inhibitor due to its ATP-binding site-compatible heterocycles.

Research Implications and Gaps

Biological Screening:

While imidazole-pyrimidine hybrids are associated with anticancer and antimicrobial activities , the target compound’s specific efficacy requires empirical validation. Comparative studies with BJ42268 could elucidate the -SMe vs. isopropyl effects on target selectivity.- PROTAC Potential: The piperidine-4-carboxamide scaffold in the target compound could be functionalized with E3 ligase ligands (e.g., thalidomide analogs) to develop PROTACs, as seen in .

Computational Modeling: Molecular docking studies comparing the target compound’s pyrimidine-imidazole system with bipyridine analogs ( ) could predict binding affinities for kinases or epigenetic regulators like bromodomains.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide?

- Methodology : A multi-step approach is typically employed. For example, coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can link the pyrimidine and imidazole moieties, followed by piperidine ring functionalization. Intermediate purification via column chromatography and characterization by NMR (e.g., H, C) and mass spectrometry (MS) is critical to confirm regioselectivity and purity .

- Key Steps :

- Formation of the pyrimidin-4-yl-imidazole core via nucleophilic substitution.

- Introduction of the piperidine-4-carboxamide group using carbodiimide-mediated coupling.

- Final purification via recrystallization or preparative HPLC to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-) identifies characteristic peaks (e.g., imidazole protons at δ 7.8–8.6 ppm, piperidine protons at δ 1.3–3.8 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] calculated for CHNOS: 401.15; observed: 401.2) .

- Elemental Analysis : CHN analysis validates elemental composition (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or receptors (e.g., histamine H1/H4 receptors) using fluorescence polarization or radiometric assays. IC values are determined via dose-response curves .

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency (EC) and selectivity indices .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

- Approach :

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for key steps (e.g., imidazole-pyrimidine coupling) .

- Solvent/Reagent Optimization : Machine learning models (e.g., Bayesian optimization) screen solvent systems to maximize yield and minimize byproducts .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding pocket stability of piperidine-4-carboxamide in kinase domains) .

Q. What strategies resolve contradictory bioactivity data across different assay platforms?

- Troubleshooting :

- Purity Verification : Re-analyze compound purity via HPLC (e.g., >98% purity required; impurities like des-methylthio analogs may confound results) .

- Assay Condition Optimization : Adjust buffer pH, ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity confirmation .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., methylthio → ethylthio on the phenyl ring; imidazole → benzimidazole) .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical moieties (e.g., piperidine-4-carboxamide as a hydrogen bond donor) .

- 3D-QSAR Models : CoMFA or CoMSIA correlate steric/electronic features with activity (e.g., logP vs. IC) .

Q. What experimental design principles apply to scaling up synthesis for preclinical studies?

- Key Considerations :

- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce batch variability .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time .

- Green Chemistry Metrics : Minimize E-factor by replacing toxic solvents (e.g., DCM → 2-MeTHF) and improving atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.